molecular formula C23H20N4O4S B2406239 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714923-83-8

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

货号: B2406239
CAS 编号: 714923-83-8
分子量: 448.5
InChI 键: QQKMRLOWBYXDGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a synthetic small molecule characterized by a quinoxaline core linked to a 2,3-dihydro-1,4-benzodioxin moiety via an amino group at position 3. The benzenesulfonamide group at position 2 of the quinoxaline is substituted with a methyl group at the meta position (3-methyl). Its molecular formula is C₂₃H₂₀N₄O₄S, with a molecular weight of 448.47 g/mol.

属性

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMRLOWBYXDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.

Biochemical Pathways

The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses.

生物活性

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate sulfonyl chlorides under controlled conditions. The resulting compound can be characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm its structure .

Antidiabetic Potential

Recent studies have evaluated the anti-diabetic potential of related compounds derived from 2,3-dihydro-1,4-benzodioxin. For instance, a series of sulfonamide derivatives demonstrated significant α-glucosidase enzyme inhibitory activity, suggesting potential applications in managing diabetes .

Inhibition of Enzymatic Activity

The compound's analogs have been tested for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin production. In cell-based assays using B16F10 cells, certain analogs exhibited potent inhibition of tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid. This indicates that these compounds may have applications in treating hyperpigmentation disorders .

Cytotoxicity Studies

Cytotoxicity assessments in B16F10 cells revealed that some analogs did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. However, one specific analog showed concentration-dependent cytotoxicity at lower concentrations, necessitating further investigation into its safety profile .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Kojic AcidTyrosinase Inhibition24.09
Analog 1Tyrosinase Inhibition17.62
Analog 3Tyrosinase Inhibition1.12
N-[...]α-glucosidase InhibitionNot specified

科学研究应用

Synthesis and Characterization

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an alkaline medium. The resulting sulfonamide can be further derivatized to obtain various analogs. Characterization techniques such as proton-nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis are employed to confirm the structures of the synthesized compounds .

Antidiabetic Potential

Research has indicated that derivatives of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide exhibit promising antidiabetic properties. Specifically, they have been evaluated for their ability to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives showed significant inhibitory activity against α-glucosidase, suggesting their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that several synthesized derivatives possess notable antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for development into new antimicrobial agents .

Anticancer Activity

Emerging evidence suggests that N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide derivatives may also exhibit anticancer activity. Compounds derived from this scaffold have been tested against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that certain derivatives demonstrated IC50 values in the low micromolar range, highlighting their potential as selective anticancer agents .

Case Study 1: Antidiabetic Agents

In a study focused on enzyme inhibition for T2DM treatment, a series of sulfonamide derivatives were synthesized and screened for α-glucosidase inhibition. The results showed that compounds containing the benzodioxane moiety exhibited enhanced inhibitory effects compared to their counterparts without this structure .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on multiple derivatives of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide. The study revealed that several compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in treating bacterial infections .

Data Tables

Application AreaActivity TypeKey Findings
Antidiabeticα-glucosidase InhibitionSignificant inhibition observed
AntimicrobialBacterial ActivityMIC as low as 6.25 µg/mL against M. smegmatis
AnticancerCell Line TestingIC50 values in low micromolar range

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives featuring quinoxaline or benzodioxin scaffolds. Below is a comparative analysis with structurally analogous compounds, emphasizing molecular variations and inferred physicochemical/biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide C₂₃H₂₀N₄O₄S 448.47 - 3-Methylbenzenesulfonamide
- Benzodioxin-6-ylamino at quinoxaline-3
Balanced lipophilicity (logP ~3.2*); potential for moderate solubility in DMSO
4-Chloro Analog (CAS 372087-80-4) C₂₂H₁₇ClN₄O₄S 468.91 - 4-Chlorobenzenesulfonamide
- Benzodioxin-6-ylamino at quinoxaline-3
Increased lipophilicity (Cl substituent; logP ~3.8*); may enhance membrane permeability
6-Methylquinoxaline Derivative (CAS 889947-88-0) C₂₄H₂₂N₄O₄S 462.07 - 4-Methylbenzenesulfonamide
- 6-Methylquinoxaline
- Benzodioxin-6-ylamino
Steric hindrance from quinoxaline-6 methyl; possible reduced target binding
SC-558 Analogs (1a-f) Variable ~350–420 - Varied substituents (H, CH₃, OCH₃, Br, Cl, etc.) on phenyl ring Substituent-dependent activity; e.g., electron-withdrawing groups (Cl, Br) enhance COX-2 inhibition

Notes:

  • *Predicted logP values based on substituent contributions (Cl: +0.71, CH₃: +0.52, OCH₃: -0.02) .
  • Structural data for these compounds may have been resolved using SHELX programs, which are widely employed in crystallography for small-molecule refinement .

Key Comparisons:

Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 3-methylbenzenesulfonamide group provides moderate lipophilicity, favoring both solubility and membrane permeability. In contrast, the 4-chloro analog (CAS 372087-80-4) exhibits higher logP due to the chloro substituent, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Structural Analogues in Drug Discovery: SC-558 analogs () share a sulfonamide-quinazoline core, differing from the target compound’s quinoxaline-benzodioxin system. Quinazoline’s additional nitrogen atom may enhance hydrogen bonding with targets like COX-2, but quinoxaline’s fused benzene ring could improve aromatic stacking interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxaline-2-amine with 3-methylbenzenesulfonyl chloride. Similar routes are employed for analogs in and , with halogen or methyl groups introduced via electrophilic substitution .

Research Implications and Limitations

While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Optimized substituents : The 3-methyl group may strike a balance between activity and solubility compared to bulkier or more lipophilic groups.
  • Quinoxaline vs. Quinazoline: The choice of scaffold influences target selectivity; quinoxaline derivatives may favor kinase inhibition, while quinazoline analogs (e.g., SC-558) are better characterized as COX-2 inhibitors .

Further studies should prioritize crystallographic analysis (using SHELXL ) to resolve binding modes and in vitro assays to validate target engagement.

常见问题

Q. What are the common synthetic routes for N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves sequential nucleophilic substitution and sulfonylation. A validated route starts with reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 10, Na₂CO₃) to form the sulfonamide intermediate. Subsequent substitution at the N-position is achieved using alkyl/aryl halides in N,N-dimethylformamide (DMF) with lithium hydride catalysis . Optimization focuses on:

  • pH control : Maintain alkaline conditions to deprotonate the amine for efficient sulfonylation.
  • Solvent choice : DMF enhances solubility of intermediates.
  • Catalyst loading : Lithium hydride (1–2 mol%) minimizes side reactions.
    Yields can exceed 70% when reaction times are extended to 6–8 hours under reflux .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • IR spectroscopy : Detects sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
    X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and bond lengths .

Q. What initial biological screening assays are recommended for evaluating its potential therapeutic applications?

Prioritize assays aligned with sulfonamide bioactivity:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Lipoxygenase (LOX) or carbonic anhydrase inhibition assays, using spectrophotometric monitoring of substrate conversion (e.g., LOX IC₅₀ values < 50 µM indicate potency) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers analyze crystallographic data to resolve structural ambiguities in this sulfonamide derivative?

  • Software tools : Use SHELXL for refinement, leveraging constraints for disordered moieties (e.g., benzodioxin ring) and hydrogen-bonding networks .
  • Validation metrics : Check R-factors (< 5%), electron density maps (residual density < 0.3 eÅ⁻³), and geometric outliers (bond length deviations < 0.02 Å) .
  • Comparative analysis : Overlay with structurally related sulfonamides (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) to identify conserved packing motifs .

Q. What strategies can address contradictions in biological activity data across different studies?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Dose-response curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values and rule out false positives .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the quinoxaline ring) to isolate pharmacophoric features .

Q. How to design experiments to establish structure-activity relationships (SAR) for modifying the quinoxaline-benzodioxin scaffold?

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 3 and 7 of the quinoxaline ring to assess electronic effects on enzyme binding .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., LOX active site), prioritizing residues with hydrogen-bonding potential (e.g., His/Asn) .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate lipophilicity with bioavailability .

Q. What challenges exist in scaling up the synthesis of this compound, and how can low yields be troubleshooted?

  • Impurity formation : Monitor by TLC/HPLC during sulfonylation; recrystallize from ethyl acetate/petroleum ether (3:1) to remove unreacted intermediates .
  • Low N-substitution efficiency : Increase reaction temperature (80–90°C) and use excess alkyl halide (1.5–2.0 eq) .
  • Purification bottlenecks : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for polar byproducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。